N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a benzofuran ring and a dimethylphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Acetamide Formation: The acetamide group is introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution Reactions: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Halogenated, nitrated, or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring and acetamide group can play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)butyramide: Contains a butyramide group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the benzofuran ring and the dimethylphenyl group can enhance its interactions with molecular targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H19NO2/c1-12-7-8-16-15(11-22-17(16)9-12)10-18(21)20-19-13(2)5-4-6-14(19)3/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
OYCXHAAQRPURHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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